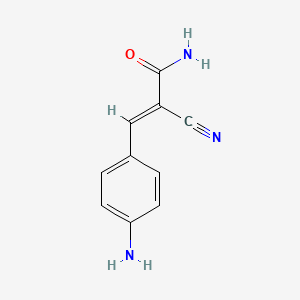

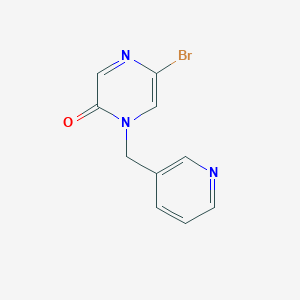

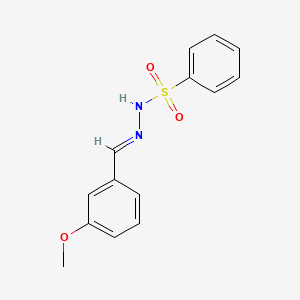

![molecular formula C12H10Cl2N2 B2419940 3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-13-6](/img/structure/B2419940.png)

3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Descripción general

Descripción

The compound “3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” belongs to the class of pyrazoles, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example is the synthesis of dihydropyrano[2,3-c]pyrazoles using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including reactions with hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to other pyrazoles. For example, pyrazoles are often solid at room temperature . The boiling point of unsubstituted pyrazole is in the range of 186–188 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

DHPPs exhibit a wide range of biological activities, making them valuable in medicinal chemistry. Some notable applications include:

- Anti-microbial Properties : DHPP derivatives have demonstrated antimicrobial effects, which could be useful in developing novel antibiotics or antifungal agents .

- Anti-inflammatory Activity : Researchers have explored DHPPs as potential anti-inflammatory agents, which could contribute to managing inflammatory diseases .

- Anti-cancer Potential : Certain DHPP derivatives have shown promise as anti-cancer agents, particularly in inhibiting kinase activity .

- Bruton Kinase (BTK) Inhibition : A specific DHPP derivative has been identified as a reversible inhibitor of BTK, a therapeutic target for B-cell-driven malignancies .

Green Chemistry and Multicomponent Reactions

DHPP synthesis under solvent-free conditions aligns with green chemistry principles. Key points include:

- Solvent-Free Synthesis : DHPPs can be synthesized under solvent-free conditions, leading to shorter reaction times, higher yields, and easier work-up .

- Multicomponent Reactions (MCRs) : DHPPs are often synthesized via MCRs, allowing efficient one-pot reactions for complex molecules .

Catalyst Development

Various catalysts have been explored for DHPP synthesis. Notably:

- Nano-Eggshell/Ti (IV) : A novel naturally based catalyst, nano-eggshell/Ti (IV), has been successfully applied for DHPP synthesis. It offers mild conditions, reusability, and absence of toxic organic solvents .

Heterocyclic Chemistry

DHPPs belong to the important class of heterocyclic compounds. Their applications extend beyond medicinal chemistry:

- Biological Activities : DHPPs have been investigated for their bactericidal, molluscicidal, and kinase inhibitory properties .

- Pyrazoline Derivatives : DHPPs are structurally related to pyrazolines, which have applications in various fields .

Eco-Friendly Attributes

Considerations for eco-friendly synthesis:

Mecanismo De Acción

Target of Action

Pyrazole-based compounds have been known to interact with various receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and infection response.

Mode of Action

Pyrazole-based compounds generally interact with their targets by binding to the active site, thereby modulating the activity of the target protein . This interaction can lead to changes in cellular processes controlled by these targets.

Biochemical Pathways

Given the potential targets of pyrazole-based compounds, it can be inferred that the compound may influence pathways related to inflammation, cell proliferation, and infection response .

Result of Action

Given the potential targets of pyrazole-based compounds, it can be inferred that the compound may have effects on cellular processes such as inflammation, cell proliferation, and infection response .

Safety and Hazards

As with any chemical compound, handling “3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” would require appropriate safety measures. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-7-4-5-8(10(14)6-7)12-9-2-1-3-11(9)15-16-12/h4-6H,1-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDSCQIIKBGNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

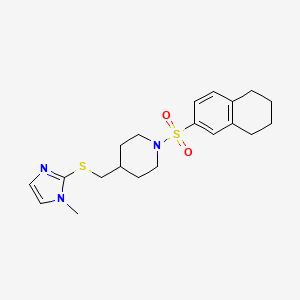

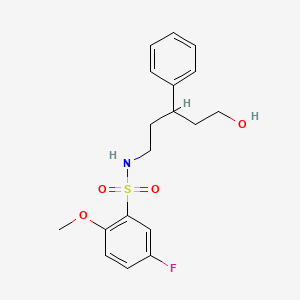

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2419859.png)

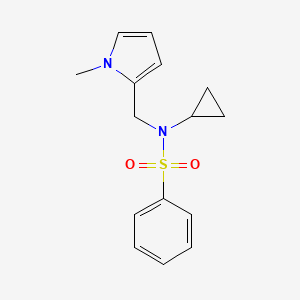

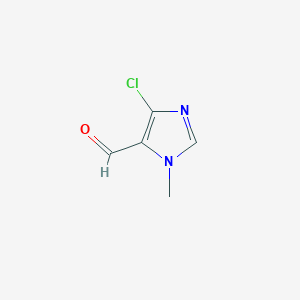

![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)

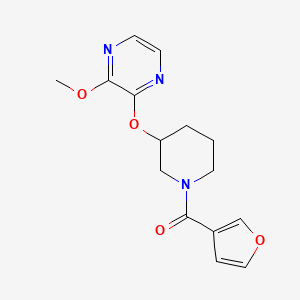

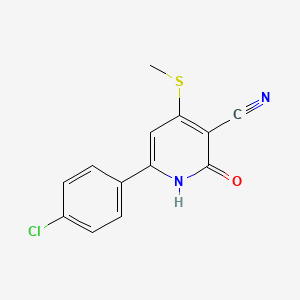

![N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2419866.png)

![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)